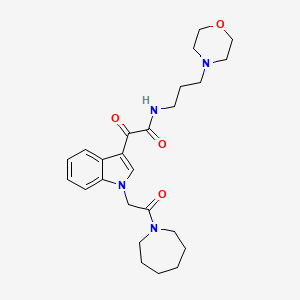

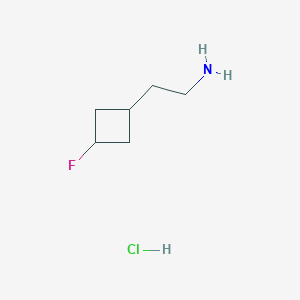

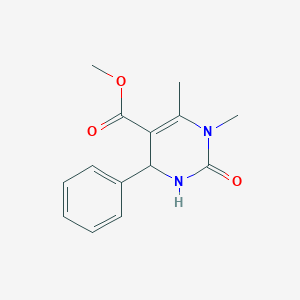

![molecular formula C21H15ClN2OS2 B2428906 4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476284-57-8](/img/structure/B2428906.png)

4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is characterized by a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms.Scientific Research Applications

Anticancer Applications

- A series of N-substituted benzamide derivatives, similar in structure to 4-Benzyl-N-[4-(5-Chlorothiophen-2-yl)-1,3-Thiazol-2-yl]benzamide, have been explored for their anticancer activity. These compounds, synthesized from various starting acids and benzoyl chlorides, displayed significant activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives even showed higher activity than etoposide, a reference drug (Ravinaik et al., 2021). Another study synthesized similar thiazole derivatives and found them promising for searching new anticancer agents (Horishny et al., 2020).

Antimicrobial Applications

- Thiazole derivatives have been synthesized and evaluated for antimicrobial activity. A study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives which showed potent antimicrobial properties, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Antifungal Applications

- Compounds structurally related to this compound have been tested for antifungal activity. For example, various 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives were prepared and showed promising antifungal properties (Narayana et al., 2004).

Additional Applications

- Other research includes the synthesis of thiazole derivatives for various biological and pharmacological screenings, indicating the broad potential of these compounds in diverse areas of pharmaceutical research. For instance, new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were synthesized and showed potential for anticancer agent search (Horishny et al., 2020).

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, thereby affecting the energy production in cells .

Pharmacokinetics

The compound’s potent antifungal activity suggests it may have good bioavailability .

Result of Action

The inhibition of SDH and the subsequent disruption of energy production can lead to cell death. This is particularly effective against fungal cells, as indicated by the compound’s potent antifungal activity .

Properties

IUPAC Name |

4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2OS2/c22-19-11-10-18(27-19)17-13-26-21(23-17)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJOPMRZOGURES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

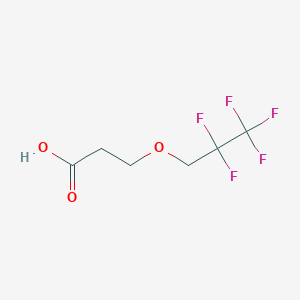

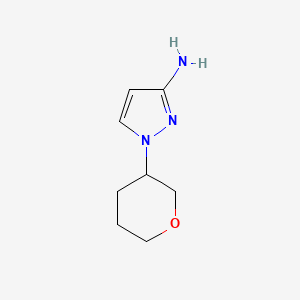

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)

![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

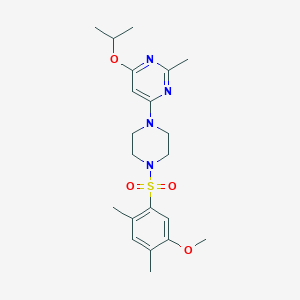

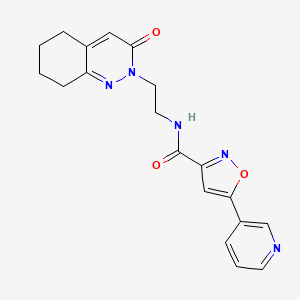

![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2428839.png)

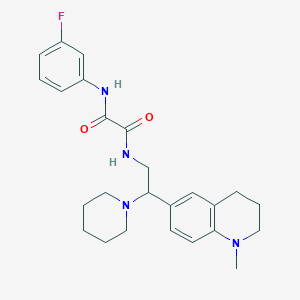

![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)